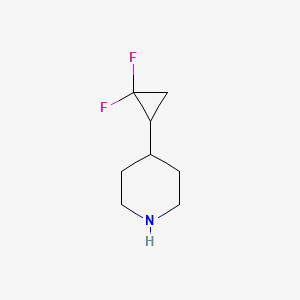

4-(2,2-Difluorocyclopropyl)piperidine

Description

BenchChem offers high-quality 4-(2,2-Difluorocyclopropyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Difluorocyclopropyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-difluorocyclopropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)5-7(8)6-1-3-11-4-2-6/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVNQJLBRLCVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of Difluorocyclopropyl Piperidines: Lipophilicity Modulation and Synthetic Strategies

Executive Summary

This technical guide addresses the physicochemical impact of incorporating gem-difluorocyclopropyl (DFCP) moieties into piperidine scaffolds. In medicinal chemistry, the piperidine ring is a privileged pharmacophore, yet it often suffers from metabolic liability and excessive basicity. The DFCP group serves as a high-value bioisostere for gem-dimethyl or ethyl groups. This guide details the non-intuitive lipophilicity (LogP/LogD) shifts, pKa modulation, and metabolic stability conferred by this modification, supported by validated synthetic and analytical protocols.

The Physicochemical Matrix: Why Difluorocyclopropyl?

The introduction of a DFCP group is not merely a "fluorine scan" tactic; it is a strategic conformational and electronic lock.

Lipophilicity (LogP) vs. Polarity

Contrary to the general rule that "fluorine increases lipophilicity," the DFCP group exhibits a complex behavior described as the "Polar Hydrophobicity" paradox.

-

The Dipole Factor: The C-F bonds in the cyclopropane ring create a significant molecular dipole. While the increased molecular volume suggests a higher LogP (compared to a methylene bridge), the polarity of the

motif often mitigates this increase. -

Comparison to Bioisosteres:

-

Vs. gem-Dimethyl: DFCP is generally less lipophilic than a gem-dimethyl group (

). This allows for steric bulk retention without violating Lipinski's rules regarding lipophilicity. -

Vs. Ethyl: DFCP acts as a lipophilic bioisostere of the ethyl group but with higher metabolic stability.

-

Basicity Modulation (pKa)

For piperidines, the basicity of the nitrogen is a critical parameter for membrane permeability (LogD) and hERG liability.

-

Inductive Effect: If the DFCP group is proximal to the piperidine nitrogen (e.g., N-DFCP or

-substitution), the strong electron-withdrawing nature of the fluorine atoms ( -

Result: This increases the fraction of neutral species at physiological pH (7.4), potentially improving membrane permeability despite a lower intrinsic LogP.

Representative Data Profile

The following table summarizes the expected physicochemical shifts when modifying a piperidine scaffold.

| Substituent (R) on Piperidine | Intrinsic Lipophilicity (LogP) | Basicity (pKa) | Metabolic Stability | Steric Bulk (Volume) |

| Hydrogen (-H) | Baseline | ~10.8 (High) | Low (Oxidation prone) | Small |

| Ethyl (-CH2CH3) | +0.8 to +1.0 | ~10.8 | Low | Medium |

| gem-Dimethyl (-C(Me)2-) | +0.7 to +0.9 | ~10.8 | Medium | Large |

| gem-Difluorocyclopropyl | +0.3 to +0.5 | ~9.5 - 10.0 * | High (Blocked) | Large |

| Trifluoromethyl (-CF3) | +1.2 | < 9.0 | High | Medium |

*Note: pKa reduction is distance-dependent. Values assume R is adjacent to the Nitrogen or electronically coupled.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting a DFCP modification during lead optimization.

Caption: Decision logic for deploying DFCP bioisosteres to address specific medicinal chemistry liabilities.

Experimental Protocols

Synthesis: Difluorocarbene Addition ([2+1] Cycloaddition)

The most robust method for installing a DFCP group on a piperidine derivative involves the addition of difluorocarbene to a vinyl-piperidine precursor.

Reagents:

-

Substrate: N-Boc-4-vinylpiperidine (or derivative).

-

Carbene Source: Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or Ruppert-Prakash reagent (

) with NaI. -

Solvent: Diglyme or THF (anhydrous).

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the alkene substrate (1.0 equiv) in anhydrous diglyme (0.5 M concentration).

-

Reagent Addition: Add NaF (0.1 equiv) as a catalyst. Heat the mixture to 110°C.

-

Carbene Generation: Dropwise add TFDA (3.0 - 5.0 equiv) over 2 hours via a syringe pump. Note: Slow addition is crucial to prevent carbene dimerization (formation of tetrafluoroethylene).

-

Reaction: Stir at 110°C for an additional 4–6 hours. Monitor by

F NMR (look for disappearance of TFDA signal at -79 ppm and appearance of DFCP signals around -125 to -145 ppm). -

Workup: Cool to room temperature. Dilute with diethyl ether, wash with water (3x) to remove diglyme, and brine. Dry over

. -

Purification: Concentrate and purify via flash column chromatography (typically Hexanes/EtOAc).

Analytical: High-Throughput LogP Determination (HPLC-CHI)

Traditional shake-flask methods are slow and prone to emulsion errors with amphiphilic piperidines. The Chromatographic Hydrophobicity Index (CHI) is the industry standard for this application.

Principle: Retention time on a C18 column under a fast gradient is linearly correlated to lipophilicity.

Protocol:

-

System: Agilent 1200 or Waters Acquity UPLC.

-

Column: Luna C18(2), 50 x 3 mm, 3

(or equivalent). -

Mobile Phase:

-

Gradient: 0% B to 100% B over 5 minutes. Flow rate 1.0 mL/min.

-

Calibration: Inject a standard mixture of compounds with known CHI values (Theophylline, Phenyltetrazole, Benzimidazole, Acetophenone, Indole, Propiophenone, Butyrophenone, Valerophenone).

-

Calculation:

-

Plot

(retention time) vs. Known CHI for standards. -

Derive the regression equation:

. -

Calculate CHI for the DFCP piperidine.

-

Convert to LogP:

(Equation varies slightly by specific column/buffer set).

-

Visualization of the Analytical Workflow

Caption: Workflow for determining lipophilicity using the Chromatographic Hydrophobicity Index (CHI).

References

-

Mykhailiuk, P. K. (2018).[4][5][6] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link][7]

-

Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022-2029. [Link]

-

Denisenko, A., et al. (2023).[5][8] gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.[8] European Journal of Organic Chemistry, 26(2). [Link][9]

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prediction of the chromatographic hydrophobicity index with immobilized artificial membrane chromatography using simple molecular descriptors and artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pavel Mykhailiuk - Академия Google [scholar.google.com]

- 6. Research – Mykhailiuk Research Site [mykhailiukchem.org]

- 7. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-(2,2-Difluorocyclopropyl)piperidine: A Technical Guide to Peptidomimetic Design

Executive Summary

4-(2,2-Difluorocyclopropyl)piperidine represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address metabolic liability and conformational entropy in peptide-based drug discovery. As a peptidomimetic building block, it functions as a bioisostere for lipophilic amino acid side chains (e.g., Leucine, Isoleucine) while imparting the unique electronic and steric benefits of the gem-difluorocyclopropyl (DFCP) moiety.

This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this motif into drug discovery programs, focusing on GPCR ligands and protease inhibitors.

Part 1: Physicochemical Profile & Mechanistic Rationale[1]

The Fluorine Effect: Lipophilicity and Metabolic Stability

The incorporation of the 2,2-difluorocyclopropyl group at the piperidine 4-position is not merely a steric replacement; it is an electronic modulation strategy.

-

Metabolic Blockade: The C-H bonds of a standard cyclopropyl group are susceptible to cytochrome P450-mediated oxidation (radical abstraction).[1] The introduction of two fluorine atoms increases the ionization potential of the ring, effectively "deactivating" the proximal C-H bonds against oxidative attack.

-

Lipophilicity Modulation (LogD): Unlike a standard isopropyl or tert-butyl group, the DFCP moiety lowers the pKa of the piperidine nitrogen (via inductive withdrawal), potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.

-

Bioisosterism: The DFCP group mimics the electronic manifold of an alkene but possesses the saturation required to avoid reactive metabolite formation.

Conformational Restriction

In peptidomimetics, controlling the entropy of the ligand is crucial for binding affinity.

-

The Gauche Effect: The fluorine atoms on the cyclopropyl ring induce a specific conformation due to the gauche effect, favoring a distinct vector for the piperidine ring relative to the side chain.

-

Chair Conformation Locking: The bulky 4-substituent forces the piperidine ring predominantly into a chair conformation where the DFCP group occupies the equatorial position to minimize 1,3-diaxial interactions.

Table 1: Comparative Physicochemical Metrics

| Property | 4-Isopropylpiperidine | 4-Cyclopropylpiperidine | 4-(2,2-Difluorocyclopropyl)piperidine |

| Hybridization | sp³ (flexible) | sp³ (rigid) | sp³ (rigid + electronic bias) |

| Metabolic Liability | High (benzylic-like oxidation) | Moderate (ring opening/oxidation) | Low (blocked oxidation) |

| LogP (approx) | 2.5 | 2.1 | 2.4 (modulated by F polarity) |

| pKa (Piperidine N) | ~11.0 | ~10.8 | ~9.5 - 10.0 |

Part 2: Synthetic Methodologies

The synthesis of 4-(2,2-difluorocyclopropyl)piperidine relies on the difluorocyclopropanation of an alkene precursor. The most robust protocol utilizes N-protected 4-vinylpiperidine.

Retrosynthetic Analysis

The target molecule is disassembled into two key components:

-

The Carbene Source: Sodium chlorodifluoroacetate or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).

-

The Alkene Acceptor: N-Boc-4-vinylpiperidine.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

Step 1: Preparation of N-Boc-4-vinylpiperidine (If not commercially available, synthesize via Wittig olefination of N-Boc-4-piperidone).

Step 2: Difluorocyclopropanation (The TFDA Route) This method is preferred over the sodium salt method due to milder conditions and higher yields.

-

Reagents: N-Boc-4-vinylpiperidine (1.0 equiv), TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate, 2.5 equiv), NaF (0.1 equiv, catalyst).

-

Solvent: Diglyme or Toluene (anhydrous).

-

Procedure:

-

Charge a flame-dried flask with N-Boc-4-vinylpiperidine and NaF under N₂.

-

Add anhydrous Diglyme (0.5 M concentration relative to substrate).

-

Heat the solution to 110°C.

-

Add TFDA dropwise via a syringe pump over 2 hours. Critical: Slow addition prevents carbene dimerization.

-

Stir at 110°C for an additional 4 hours. Monitor by TLC/LC-MS for disappearance of the alkene.

-

Workup: Cool to RT, dilute with Et₂O, wash with water (3x) to remove Diglyme, then brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield N-Boc-4-(2,2-difluorocyclopropyl)piperidine.

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Procedure: Dissolve the intermediate in DCM. Add acid at 0°C. Stir at RT for 1 hour. Remove volatiles in vacuo.

-

Validation: ¹⁹F NMR should show a characteristic AB pattern for the gem-difluoro group (approx -128 to -145 ppm).

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow for the generation of the target building block from common precursors.

Part 3: Application in Peptidomimetics

Decision Logic: When to Use?

This building block is best deployed when a hit compound containing a lipophilic side chain (Leu, Ile, Val) or a flexible linker suffers from:

-

Rapid microsomal clearance (oxidative metabolism).

-

Low permeability (high LogP).

-

Rotational entropy leading to low binding affinity.

Strategic Bioisosteric Replacement

In the context of peptide mimics, the 4-(2,2-difluorocyclopropyl)piperidine moiety serves as a Constrained Hydrophobic Core .

-

Case A: Proline Mimicry: While larger than proline, the piperidine ring constrains the N-Cα bond. The 4-substitution projects a hydrophobic vector similar to the side chain of a trans-4-substituted proline but with greater bulk.

-

Case B: Phenylalanine/Leucine Replacement: In protease inhibitors (e.g., Renin, HIV protease), replacing a P1 or P1' hydrophobic residue with this moiety can fill the S1/S1' pocket while the piperidine nitrogen offers a handle for further extension or H-bonding.

SAR Logic Diagram

Figure 2: Decision logic for bioisosteric replacement using the DFCP-piperidine scaffold.

References

-

Synthesis of gem-Difluorocyclopropanes: Dolbier, W. R. et al. "Efficient Synthesis of gem-Difluorocyclopropanes using Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA)." Journal of Fluorine Chemistry, 2004.

-

Metabolic Stability of Fluorine: Purser, S. et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.

-

Peptidomimetic Strategies: Lenci, E. et al. "Peptidomimetics: An Overview of Recent Advances." Molecules, 2020.[2]

-

Difluorocyclopropyl Bioisosteres: Wang, X. et al. "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition." ACS Medicinal Chemistry Letters, 2016.

-

General Piperidine Synthesis: "Piperidine Synthesis: Methods and Applications." National Institutes of Health (NIH) / DTIC Archive.

Sources

Methodological & Application

Synthesis of 4-(2,2-Difluorocyclopropyl)piperidine from 4-vinylpiperidine

Executive Summary

This application note details the robust synthesis of 4-(2,2-difluorocyclopropyl)piperidine starting from 4-vinylpiperidine . The gem-difluorocyclopropane (gem-DFCP) moiety is a critical bioisostere in modern medicinal chemistry, often utilized to replace tert-butyl or isopropyl groups to modulate lipophilicity (LogD) and enhance metabolic stability against oxidative clearance (CYP450 blocking).

The protocol prioritizes the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) route, currently the industry standard for safety and scalability, avoiding the ozone-depleting potential of Freon-22 or the high toxicity of organomercury reagents.

Key Chemical Transformation

-

Starting Material: 4-Vinylpiperidine (commercially available or synthesized from 4-piperidone).

-

Mechanism: Thermal generation of singlet difluorocarbene (:CF

). -

Target: 4-(2,2-difluorocyclopropyl)piperidine (isolated as the hydrochloride salt or free base).

Retrosynthetic Analysis & Strategy

The synthesis requires a three-step workflow to ensure chemoselectivity. Direct exposure of the secondary amine to difluorocarbene is discouraged due to the risk of N-ylide formation or insertion.

Figure 1: Strategic workflow for the synthesis of 4-(2,2-difluorocyclopropyl)piperidine. The N-protection step is critical to prevent carbene-amine side reactions.

Experimental Protocols

Step 1: N-Protection (Synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate)

Rationale: The secondary amine is nucleophilic. Protecting it with a Boc group renders the nitrogen non-nucleophilic and sterically bulky, directing the electrophilic carbene exclusively to the alkene.

Reagents:

-

4-Vinylpiperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc

O, 1.1 equiv) -

Triethylamine (TEA, 1.2 equiv)

-

Dichloromethane (DCM, 0.5 M)

Procedure:

-

Dissolve 4-vinylpiperidine in DCM at 0°C.

-

Add TEA followed by the slow addition of Boc

O dissolved in DCM. -

Allow to warm to room temperature (RT) and stir for 4 hours.

-

IPC (In-Process Control): Monitor by TLC (Stain: Ninhydrin or KMnO

). Disappearance of amine indicates completion. -

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

, then brine. Dry over MgSO -

Purification: Concentrate in vacuo. Usually obtained as a clear oil sufficiently pure for the next step (>95%).

Step 2: Difluorocyclopropanation (The TFDA Route)

Rationale: TFDA decomposes at temperatures >110°C to release :CF

Reagents:

-

N-Boc-4-vinylpiperidine (1.0 equiv)

-

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 - 3.0 equiv)

-

Sodium Fluoride (NaF) (0.05 - 0.1 equiv) - Catalytic Initiator

-

Diglyme (Diethylene glycol dimethyl ether) - Solvent (High BP)

Detailed Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N

or Ar). -

Solvent Prep: Charge the flask with N-Boc-4-vinylpiperidine, catalytic NaF, and anhydrous Diglyme (concentration ~1.0 M).

-

Activation: Heat the mixture to 120°C .

-

Addition: Add TFDA dropwise via the addition funnel over 2–4 hours.

-

Critical: Slow addition maintains a low steady-state concentration of :CF

, favoring reaction with the alkene over carbene dimerization (tetrafluoroethylene formation).

-

-

Reaction: Stir at 120°C for an additional 2 hours after addition is complete.

-

Workup:

-

Cool to RT.

-

Dilute with Et

O or EtOAc. -

Wash extensively with water (3x) to remove Diglyme.

-

Wash with brine, dry over Na

SO

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting material.

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | TFDA (2.5 - 3.0 eq) | Excess required due to :CF |

| Temperature | 115°C - 125°C | TFDA decomposition onset is ~110°C. |

| Solvent | Diglyme or Triglyme | Must be anhydrous. High boiling point essential. |

| Yield Target | 65% - 80% | Moderate-to-good yields are typical. |

Step 3: Deprotection

Rationale: Removal of the Boc group to release the free secondary amine for downstream SAR (Structure-Activity Relationship) derivatization.

Procedure:

-

Dissolve the cyclopropanated intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA) or 4M HCl in Dioxane.

-

Stir at RT for 1-2 hours.

-

Isolation: Concentrate to dryness.

-

For HCl salt: Triturate with Et

O to obtain a white solid. -

For Free base: Partition between DCM and 1M NaOH, separate organics, dry, and concentrate.

-

Troubleshooting & Optimization Logic

The following decision tree helps troubleshoot low yields in the critical cyclopropanation step.

Figure 2: Troubleshooting logic for TFDA-mediated cyclopropanation.

Expert Insights (E-E-A-T)

-

Moisture Sensitivity: While TFDA is relatively stable, the fluoride initiator cycle is sensitive to water. Wet Diglyme will quench the reaction. Always use molecular sieves or distilled solvents.

-

Safety - HF Generation: The byproduct of the reaction is TMS-F. Upon workup with water, this hydrolyzes to form HF and HMDSO. While the amount is stoichiometric, always wash with saturated NaHCO

during workup to neutralize any generated HF immediately. -

Volatility: The free base of 4-(2,2-difluorocyclopropyl)piperidine can be somewhat volatile. Avoid prolonged high-vacuum exposure if the molecular weight is low; isolating as the HCl salt is safer for handling.

References

-

Dolbier, W. R., et al. (2000).[2][5] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[3] Journal of Organic Chemistry.

-

Source:

- Relevance: Establishes the core mechanism and conditions for TFDA usage.

-

-

Mykhailiuk, P. K. (2015). "1,1-Difluorocyclopropanes in Drug Discovery." Chemical Reviews.

-

Wang, J., et al. (2010). "Difluorocarbene reagents for the synthesis of gem-difluorocyclopropanes." Chemical Reviews.

-

Source:

-

Relevance: Comprehensive review of alternative reagents and mechanistic details.[8]

-

-

BenchChem.

-

Source:

- Relevance: Protocols for handling N-Boc protection and piperidine purific

-

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

High-Fidelity Protocol: Difluorocarbene Addition to N-Protected 4-Vinylpiperidine

Part 1: Executive Summary & Strategic Rationale

The incorporation of gem-difluorocyclopropane moieties into piperidine scaffolds represents a high-value transformation in medicinal chemistry. This motif acts as a bioisostere for isopropyl and tert-butyl groups , improving metabolic stability (blocking P450 oxidation sites) whilst altering lipophilicity (

For N-protected 4-vinylpiperidine substrates, the transformation involves a [2+1] cycloaddition of singlet difluorocarbene (

-

Method A (TMSCF

/NaI): The modern, mild standard suitable for late-stage functionalization and acid-sensitive protecting groups (e.g., N-Boc). -

Method B (ClCF

CO

Part 2: Mechanistic Principles & Pathway Visualization

Understanding the generation of the active carbene species is critical for controlling side reactions, primarily the dimerization of

Mechanistic Workflow

The following diagram illustrates the divergent activation pathways for the two primary reagents and their convergence at the singlet carbene insertion step.

Figure 1: Mechanistic divergence of carbene generation. Method A proceeds via silyl-activated fluoride elimination, while Method B relies on thermal decarboxylation. Both converge at the electrophilic singlet carbene.

Part 3: Experimental Protocols

Protocol A: TMSCF / NaI (The "Prakash-Hu" Method)

Best for: Lab scale (100 mg - 10 g), N-Boc protected substrates, and complex scaffolds.

Mechanism: Iodide initiates desilylation; the resulting

Reagents & Materials

-

Substrate: N-Boc-4-vinylpiperidine (1.0 equiv).

-

Reagent: TMSCF

(Trimethyl(trifluoromethyl)silane) (1.5 - 2.0 equiv). -

Initiator: Sodium Iodide (NaI) (0.2 equiv) or TBAT (0.1 equiv).

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

-

Equipment: Flame-dried glassware, Argon/Nitrogen line, Syringe pump (Critical).

Step-by-Step Procedure

-

Setup: Charge a flame-dried 2-neck round-bottom flask with N-Boc-4-vinylpiperidine (1.0 equiv) and NaI (0.2 equiv). Evacuate and backfill with Argon (

). -

Solvation: Add anhydrous THF to dissolve the solids. Heat the solution to 65°C (Reflux) or 110°C (if using high-pressure vial) depending on alkene reactivity. Note: Terminal alkenes like vinylpiperidine are moderately reactive and typically require mild reflux.

-

Controlled Addition (CRITICAL): Dissolve TMSCF

(2.0 equiv) in a minimal amount of THF. Using a syringe pump, add the TMSCF-

Why? Rapid addition spikes the concentration of

, favoring dimerization to tetrafluoroethylene (TFE) gas rather than cyclopropanation.

-

-

Reaction Monitoring: Stir at temperature for an additional 2–4 hours. Monitor by

F NMR (look for product signal ~ -128 ppm and -143 ppm for cis/trans diastereomers relative to ring). -

Workup: Cool to room temperature. Dilute with Et

O. Filter through a short pad of silica gel or Celite to remove inorganic salts and silicon byproducts. -

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Sodium Chlorodifluoroacetate (The "Pyrolysis" Method)

Best for: Scale-up (>10 g), thermally stable substrates (N-Bn, N-Cbz), cost-efficiency.

Mechanism: Thermal decarboxylation releases

Reagents & Materials

-

Substrate: N-Benzyl or N-Cbz-4-vinylpiperidine (1.0 equiv). Avoid N-Boc if temperature exceeds 150°C for prolonged periods.

-

Reagent: Sodium chlorodifluoroacetate (ClCF

CO -

Solvent: Diglyme (Diethylene glycol dimethyl ether) (High boiling point).

-

Equipment: Heavy-walled pressure vessel or 3-neck flask with high-efficiency condenser.

Step-by-Step Procedure

-

Setup: Dissolve the substrate in Diglyme (0.5 – 1.0 M). Heat the solution to 165–180°C .

-

Reagent Addition: Add ClCF

CO-

Safety Note: This reaction generates CO

gas. Ensure the system is open to a bubbler or used in a rated pressure vessel with a rupture disc.

-

-

Reaction: Stir at 180°C for 4–12 hours. The reaction is driven by the irreversible loss of CO

. -

Workup: Cool to room temperature. Pour the dark mixture into ice water to precipitate inorganic salts. Extract exhaustively with Et

O or MTBE (Diglyme is water-miscible but requires copious washing to remove). -

Purification: Distillation is often preferred for removing residual Diglyme, followed by chromatography.

Part 4: Data Analysis & Troubleshooting

Reagent Comparison Table

| Feature | Method A (TMSCF | Method B (ClCF |

| Reaction Temp | 60°C – 80°C | 160°C – 190°C |

| Protecting Group | Excellent for Boc, Cbz, Bn | Cbz, Bn (Boc may degrade) |

| Atom Economy | Low (Silicon waste) | Moderate (CO |

| Yield (Typical) | 65 – 85% | 40 – 60% |

| Key Risk | TFE formation (requires slow add) | Pressure buildup (CO |

| Cost | High | Low |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Carbene dimerization (TFE formation). | Decrease TMSCF |

| Start Material Recovery | Alkene is too electron-deficient. | Vinylpiperidines are electron-neutral. Ensure N-protecting group isn't strongly electron-withdrawing (e.g., N-Tosyl might slow it down compared to N-Boc). |

| Boc Deprotection | Trace HF generation or thermal instability. | Add solid K |

| Product is Volatile | Low molecular weight of product. | Be cautious during rotary evaporation. 4-(2,2-difluorocyclopropyl)piperidines can be volatile. |

Part 5: Safety & Compliance (E-E-A-T)

Tetrafluoroethylene (TFE) Hazard

Both methods generate difluorocarbene, which exists in equilibrium with TFE. TFE is a suspected carcinogen and can form explosive peroxides.

-

Control: Always run these reactions in a well-ventilated fume hood.

-

Flow Chemistry: For industrial scale, continuous flow reactors are recommended to minimize the active volume of TFE/carbene at any specific time.

Pressure Hazards

Method B generates 1 mole of CO

-

Control: Never seal a glass vessel completely without pressure rating calculations. Use a bubbler to monitor gas evolution rate.

Chemical Compatibility

Avoid using glass syringes for TMSCF

Part 6: References

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis (Thieme).

-

Dolbier, W. R. (2011). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry.

-

Wang, F., et al. (2011). Difluorocyclopropanation of Alkenes Using TMSCF3. Organic Letters.

-

BenchChem Protocols. (2025). Synthesis of N-Boc-4,4-difluoropiperidine and Related Scaffolds.

Sources

Application Notes and Protocols for Cyclopropanation using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of gem-Difluorocyclopropanes and the Advent of TFDA

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] Among the various fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable pharmacophore.[3][4] This rigid, three-membered ring system can act as a bioisostere for other chemical groups, influencing the conformation of drug candidates and thereby modulating their biological activity. The synthesis of these structures, however, has historically presented challenges, often requiring harsh reaction conditions or the use of hazardous reagents.[5][6]

A significant advancement in this field was the development of Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), a highly efficient and versatile reagent for the generation of difluorocarbene (:CF2).[1][7] Pioneered by the Dolbier group, TFDA allows for the difluorocyclopropanation of a broad range of alkenes under remarkably mild and near-neutral conditions.[2] This has made the synthesis of previously difficult-to-access gem-difluorocyclopropanes more routine, accelerating the exploration of their potential in medicinal chemistry. This guide provides an in-depth overview of the mechanism, application, and protocols for utilizing TFDA in difluorocyclopropanation reactions.

Mechanism of Action: A Fluoride-Catalyzed Chain Reaction

The efficacy of TFDA as a difluorocarbene source lies in its fluoride-catalyzed decomposition. The process is a chain reaction initiated by a catalytic amount of a fluoride source, such as sodium fluoride (NaF). The proposed mechanism is as follows:

-

Desilylation: A fluoride ion attacks the silicon atom of TFDA, leading to the formation of a fluorotrimethylsilane and an unstable carboxylate intermediate.

-

Decarboxylation and Loss of SO2: The carboxylate intermediate rapidly undergoes decarboxylation (loss of CO2) and elimination of sulfur dioxide (SO2) to generate a difluorocarbene (:CF2) and regenerate the fluoride ion.

-

Cycloaddition: The generated difluorocarbene, a singlet carbene, then undergoes a [2+1] cycloaddition with an alkene substrate to form the desired gem-difluorocyclopropane ring. The regeneration of the fluoride ion allows the catalytic cycle to continue.

// Logical flow Fluoride1 -> TFDA [style=invis]; Carbene -> Alkene [style=invis]; Product -> Byproducts [style=invis]; } केंदFigure 1: Proposed mechanism for the fluoride-catalyzed generation of difluorocarbene from TFDA and subsequent cyclopropanation.

Advantages of TFDA in Difluorocyclopropanation

TFDA offers several distinct advantages over other difluorocarbene precursors:

-

Broad Substrate Scope: It is effective for the difluorocyclopropanation of both electron-rich and, notably, electron-deficient alkenes.[1][2][7] This is a significant improvement over many other methods that struggle with electron-poor substrates.[1]

-

Mild and Near-Neutral Reaction Conditions: The reaction typically proceeds at moderate temperatures and under essentially neutral conditions, which enhances its compatibility with a wide range of functional groups.

-

High Efficiency: TFDA often provides high yields of the desired gem-difluorocyclopropane products.[1][7]

-

Catalytic Initiation: Only a catalytic amount of a fluoride source is required to initiate the reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation of an Alkene

This protocol is suitable for a wide range of unactivated and electron-rich alkenes.

Materials:

-

Alkene (1.0 mmol)

-

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (1.2 - 1.5 mmol)

-

Sodium Fluoride (NaF), anhydrous (0.1 mmol)

-

Anhydrous toluene (5 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous sodium fluoride (0.1 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture.

-

Reagent Addition: Slowly add TFDA (1.2 - 1.5 mmol) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Difluorocyclopropanation of Acid-Sensitive Substrates

For substrates that are sensitive to trace amounts of acid, such as silyl enol ethers, a purification step for TFDA is crucial for the success of the reaction.[8]

Materials:

-

Acid-sensitive alkene (e.g., silyl enol ether) (1.0 mmol)

-

Purified TFDA (1.5 mmol)

-

1,8-Bis(dimethylamino)naphthalene (proton sponge) (0.05 mmol)

-

Anhydrous p-xylene (5 mL)

-

Reaction vessel suitable for higher temperatures

TFDA Purification:

-

Commercially available TFDA may contain trace amounts of difluoro(fluorosulfonyl)acetic acid.

-

To remove the acid, distill the TFDA. Alternatively, for small-scale reactions, add a small amount of triethylamine (Et3N) to the TFDA to neutralize the acid impurity, followed by distillation or careful use of the neutralized reagent.[9]

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the acid-sensitive alkene (1.0 mmol) and proton sponge (0.05 mmol) in anhydrous p-xylene (5 mL).

-

Pre-heating: Heat the solution to the desired reaction temperature (e.g., 140 °C).[8]

-

Slow Addition of TFDA: Add the purified TFDA (1.5 mmol) dropwise to the pre-heated solution.

-

Reaction and Monitoring: Maintain the reaction at temperature and monitor for completion.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Substrate Scope and Optimization

The utility of TFDA is demonstrated by its effectiveness across a diverse range of alkene substrates.

| Substrate | Product | Yield (%) | Reference |

| Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [2] |

| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 82 | [2] |

| n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 73 | [7][9] |

| tert-Pentyl vinyl ether | 1,1-difluoro-2-(tert-pentyloxy)cyclopropane | Moderate | |

| 2-Siloxybuta-1,3-diene derivative | Corresponding difluorocyclopropane | Effective | [1] |

Troubleshooting and Optimization:

-

Low Yield: If the yield is low, consider increasing the amount of TFDA or the reaction temperature. Ensure that the NaF is anhydrous and finely powdered for optimal activity.

-

Substrate Decomposition: For sensitive substrates, purification of TFDA is essential.[8] The use of a non-nucleophilic base like a proton sponge can also be beneficial.[1][8]

-

Slow Reaction: Higher temperatures or the use of a higher-boiling solvent like xylene can accelerate the reaction. Microwave irradiation has also been shown to significantly reduce reaction times in related difluorocyclopropanation reactions.[5][6]

Safety and Handling

TFDA is a flammable, corrosive, and water-reactive liquid.[10] Proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Handle TFDA in a well-ventilated fume hood.[10][13] Avoid contact with skin, eyes, and clothing.[10] Take measures to prevent the buildup of electrostatic charge.[10]

-

Storage: Store TFDA in a tightly sealed, corrosive-resistant container in a cool, dry place away from heat, sparks, and open flames.[12]

-

First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[10][12] For inhalation, move to fresh air and get immediate medical help.[10][13]

Comparison with Other Difluorocarbene Reagents

While TFDA is a highly effective reagent, other sources of difluorocarbene are also utilized in organic synthesis.

-

Sodium Chlorodifluoroacetate (ClCF2COONa): A classic reagent, but often requires high temperatures and can be less efficient.[14][15]

-

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent): Another versatile reagent, but its activation to generate difluorocarbene requires specific conditions, such as the use of sodium iodide.[1][16]

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA): Shows reactivity comparable to TFDA and may offer advantages in terms of cost and ease of storage.[1][17]

Conclusion

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) has established itself as a premier reagent for the synthesis of gem-difluorocyclopropanes. Its ability to function under mild conditions with a broad range of substrates, including those that are electron-deficient, makes it an invaluable tool for synthetic and medicinal chemists. The protocols and guidelines presented here aim to provide researchers with the necessary information to successfully and safely implement TFDA in their synthetic endeavors, ultimately facilitating the discovery and development of novel therapeutics and other functional molecules.

References

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. [Link]

-

Discovery of alkene difluorocyclopropanation reagents. Wiley Online Library. [Link]

-

(PDF) Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent | Request PDF. ResearchGate. [Link]

-

Metal-free synthesis of α,α-difluorocyclopentanone derivatives via regioselective difluorocyclopropanation/VCP rearrangement of silyl dienol ethers. Arkivoc. [Link]

-

Further examples of difluorcyclopropanes in modern drug discovery. | Download Scientific Diagram. ResearchGate. [Link]

-

A novel and highly efficient synthesis of gem-difluorocyclopropanes. PubMed. [Link]

-

Reactions of Trimethylsilyl Fluorosulfonyldifluoroacetate with Purine and Pyrimidine Nucleosides. PMC. [Link]

-

An Improved Method for Difluorocyclopropanation of Alkenes. Organic Chemistry Portal. [Link]

-

An Unexpected Reaction of Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) with Imidazoles. Formation of N-Difluoromethylthio. ACS Publications. [Link]

-

A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PMC. [Link]

-

An Improved Method for Difluorocyclopropanation of Alkenes. University of Huddersfield Research Portal. [Link]

-

Preparation and Use of a New Difluorocarbene Reagent. Trimethylsilyl 2-Fluorosulfonyl-2,2-Difluoroacetate: n-Butyl 2,2-Difluorocyclopropanecarboxylate. ResearchGate. [Link]

-

Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. [Link]

-

ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). ResearchGate. [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. researchgate.net [researchgate.net]

Technical Application Note: gem-Difluorocyclopropanation using the Ruppert-Prakash Reagent

[1]

Executive Summary

The incorporation of gem-difluorocyclopropane moieties is a high-value strategy in modern medicinal chemistry.[1][2] Acting as a metabolic "roadblock" and a bioisostere for carbonyls or ethers, this motif alters lipophilicity (

This guide details the mechanistic underpinnings and provides two field-validated protocols: the robust Sodium Iodide (NaI) Mediated Protocol (preferred for scale-up and difficult substrates) and the Fluoride (TBAT/TBAF) Mediated Protocol (for mild, low-temperature applications).

Mechanistic Insight

Understanding the speciation of the trifluoromethyl anion is critical for success.

The Siliconate-Carbanion Dichotomy

Upon exposure to a Lewis base (Initiator

Key Reaction Driver: The choice of initiator determines the kinetics.

-

Fluoride (TBAT/TBAF): Rapid initiation, often leading to a "burst" of carbene that can dimerize to tetrafluoroethylene (TFE) if not controlled.

-

Iodide (NaI): Slower, reversible formation of the siliconate. This "quasi-stochastic" release profile prevents carbene saturation, favoring cyclopropanation over dimerization.

Pathway Diagram

Figure 1: Mechanistic pathway of difluorocarbene generation from

Protocol A: NaI-Mediated Difluorocyclopropanation (The "Dolbier" Method)

Application: Best for unactivated alkenes, electron-deficient styrenes, and large-scale synthesis.

Mechanism: Iodide acts as a "soft" nucleophile. The reaction requires heat (reflux) to drive the

Materials

-

Reagent:

(2.0 – 3.0 equivalents). Note: Excess is required due to volatility and dimerization. -

Initiator: Sodium Iodide (NaI), anhydrous (0.2 – 0.5 equivalents).

-

Solvent: THF (anhydrous).

-

Substrate: Alkene (1.0 equivalent).

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a positive pressure of Argon or Nitrogen.

-

Loading: Charge the flask with the Alkene (1.0 eq) and NaI (0.2 eq).

-

Solvation: Add anhydrous THF (

concentration relative to alkene). Stir to dissolve NaI (solution may be slightly yellow). -

Heating: Heat the mixture to a gentle reflux (

). -

Reagent Addition (Critical):

-

Load

(2.0 eq) into a syringe. -

Add the

slowly (dropwise) through the septum over 30–60 minutes while maintaining reflux. -

Why? Slow addition keeps the steady-state concentration of

low, favoring reaction with the alkene over self-dimerization to tetrafluoroethylene (gas).

-

-

Reaction: Continue refluxing for 2–4 hours. Monitor by TLC or

NMR (look for disappearance of -

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether or hexanes.

-

Wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Silica gel chromatography. Note: Difluorocyclopropanes are often non-polar; use non-polar eluent systems (e.g., 100% Pentane or 5% EtOAc/Hex).

Protocol B: TBAT/TBAF-Mediated Protocol

Application: Best for acid-sensitive substrates or when high temperature is detrimental. Mechanism: Fluoride initiates the reaction rapidly at lower temperatures.

Materials

-

Reagent:

(1.5 – 2.0 equivalents). -

Initiator: TBAT (Tetrabutylammonium triphenyldifluorosilicate) (0.05 – 0.1 eq) OR TBAF (1.0 M in THF) (0.05 eq). TBAT is preferred as it is anhydrous and non-hygroscopic.

-

Solvent: THF or Diglyme (anhydrous).

Step-by-Step Procedure

-

Setup: Oven-dry Schlenk tube or round-bottom flask under inert atmosphere (

). -

Loading: Add Alkene (1.0 eq) and TBAT (0.1 eq) to the flask.

-

Solvation: Add anhydrous THF (

). -

Temperature:

-

Standard: Room Temperature (

). -

Difficult Substrates: Heat to

.

-

-

Addition: Add

(1.5 eq) dropwise.-

Observation: The reaction may exotherm slightly. If using TBAF, the solution often turns yellow/brown.

-

-

Reaction: Stir for 4–12 hours.

-

Quench: Add saturated aqueous

. -

Workup: Extract with Ether/EtOAc, wash with brine, dry, and concentrate.

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | THF (Standard) | Good solubility for initiators; stabilizes the siliconate intermediate. |

| Diglyme | Higher boiling point ( | |

| Stoichiometry | 2.0+ eq | |

| Concentration | High (0.5 – 1.0 M) | Bimolecular reaction ( |

| Moisture | Strictly Anhydrous | Water protonates |

Troubleshooting Guide

Issue: Low Conversion

-

Diagnosis:

was consumed (no peak at -67 ppm) but no product formed. -

Cause: The carbene dimerized to TFE (gas) before finding the alkene, or moisture killed the anion.

-

Solution:

-

Increase alkene concentration (reduce solvent volume).

-

Use the NaI Protocol with Slow Addition (syringe pump).

-

Add molecular sieves (4Å) to the reaction vessel.

-

Issue: "Stalled" Reaction

-

Diagnosis:

remains unreacted after hours. -

Cause: Initiator "poisoning" or insufficient activation energy.

-

Solution:

-

If using NaI, increase temperature (switch solvent to Diglyme and heat to

). -

Add a second portion of initiator.

-

Issue: Product Volatility

-

Diagnosis: Product disappears during rotary evaporation.

-

Cause: Simple gem-difluorocyclopropanes can be volatile.[3]

-

Solution: Do not evaporate to dryness. Keep in solution or distill carefully.

Safety & Handling

-

Volatility: Boiling point is

-

Tetrafluoroethylene (TFE): The side product is a gas.[3] While generated in small amounts, TFE is flammable and potentially explosive.[3] Perform reactions in a well-ventilated fume hood.

-

Pressure: If running in a sealed tube (high temp), be aware of pressure buildup from TFE generation.

References

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters, 25(21), 2195–2198. Link

-

Prakash, G. K. S., & Olah, G. A. (1991). Nucleophilic Trifluoromethylation: The Use of (Trifluoromethyl)trimethylsilane.[4] Chemical Reviews, 91(2), 157–188. Link

-

Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[5][6] Angewandte Chemie International Edition, 50(31), 7153-7157. Link[5]

-

Li, L., Ni, C., Xie, Q., Hu, M., Wang, F., & Hu, J. (2017).[3] TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation. Angewandte Chemie International Edition, 56(34), 9971–9975. Link[3]

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. sioc.cas.cn [sioc.cas.cn]

Application Note: Synthesis of Dopamine D4 Receptor Antagonists Using Difluorocyclopropyl Motifs

Executive Summary

This guide details the design and synthesis of dopamine D4 receptor (D4R) antagonists incorporating gem-difluorocyclopropyl (DFCP) motifs. While D4R is a high-value target for treating schizophrenia and cognitive deficits, developing selective antagonists with favorable pharmacokinetic (PK) profiles remains challenging due to rapid metabolism of traditional linker chains.

This protocol introduces the DFCP group as a bioisostere for the alkene or ether linkers commonly found in "phenylpiperazine" class D4 ligands. We utilize Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) as a robust, scalable difluorocarbene source to install the motif.

Key Benefits of DFCP Incorporation

-

Metabolic Stability: Blocks oxidative metabolism common at alkene/ether sites.

-

Conformational Locking: Restricts the rotational freedom of the pharmacophore, potentially reducing entropic penalties upon binding.

-

Lipophilicity Modulation: The fluorine atoms modulate

and lower the

Scientific Rationale & Design Strategy

The Pharmacophore Challenge

Classic D4 antagonists (e.g., L-745,870 or PD-168,077 ) often feature a 4-phenylpiperazine "head group" linked to an aryl "tail" via a flexible spacer.

-

Problem: Flexible alkyl or cinnamyl linkers are prone to rapid CYP450 oxidation and promiscuous binding to D2/D3 receptors.

-

Solution: Replacing the alkene linker with a gem-difluorocyclopropane ring.[1][2][3]

Mechanism of Action: TFDA-Mediated Cyclopropanation

We utilize TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) for the in situ generation of difluorocarbene (

Mechanism:

-

Fluoride initiation (cat.[3] NaF) cleaves the silyl group.

-

Decarboxylation and

extrusion release singlet -

Stereospecific [2+1] cycloaddition to the alkene substrate.

Figure 1: Mechanistic pathway of TFDA-mediated difluorocarbene generation and cycloaddition.[4]

Experimental Protocols

Protocol A: Synthesis of the DFCP Core (Ethyl 2,2-difluoro-3-phenylcyclopropane-1-carboxylate)

Objective: Convert ethyl cinnamate into the difluorocyclopropyl core. This intermediate serves as the "anchor" for the D4-selective phenylpiperazine moiety.

Reagents:

-

Ethyl cinnamate (1.0 equiv)

-

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 equiv)

-

Sodium Fluoride (NaF) (0.2 equiv)

-

Solvent: Diglyme (anhydrous)

Safety Warning: This reaction generates

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum. Maintain a nitrogen atmosphere.

-

Dissolution: Add Ethyl cinnamate (1.76 g, 10 mmol) and NaF (84 mg, 2 mmol) to anhydrous diglyme (10 mL). Heat the mixture to 110°C .

-

Reagent Addition: Via syringe pump, add TFDA (6.25 g, 25 mmol) dropwise over 2 hours .

-

Note: Slow addition is critical to prevent carbene dimerization (formation of tetrafluoroethylene gas) rather than cycloaddition.

-

-

Reaction: Stir at 110°C for an additional 2 hours after addition is complete. Monitor by TLC (Hexane/EtOAc 9:1). The UV-active alkene spot should disappear.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with diethyl ether (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).-

Yield Expectation: 75-85% as a clear oil.

-

Protocol B: Functionalization and Coupling to Pharmacophore

Objective: Convert the ester to a mesylate leaving group and couple with 1-(2-methoxyphenyl)piperazine (a standard D4 pharmacophore).

Step-by-Step Procedure:

-

Reduction: Dissolve the DFCP ester (5 mmol) in THF (20 mL) at 0°C. Add

(1.0 M in THF, 5.5 mL) dropwise. Stir 1h. Quench (Fieser method), filter, and concentrate to yield the DFCP-methanol . -

Activation: Dissolve the alcohol in DCM (15 mL) with

(1.5 equiv). Add Methanesulfonyl chloride (MsCl, 1.2 equiv) at 0°C. Stir 30 min. Wash with -

Coupling (The D4 Ligand Synthesis):

-

Combine the mesylate (1.0 equiv) with 1-(2-methoxyphenyl)piperazine (1.2 equiv) and

(2.0 equiv) in Acetonitrile (ACN). -

Heat to reflux (80°C) for 12 hours.

-

Workup: Filter solids, concentrate, and purify via HPLC (C18 column, Water/ACN gradient with 0.1% TFA).

-

Salt Formation: Dissolve the free base in ether and add HCl/Ether to precipitate the hydrochloride salt for biological testing.

-

Analytical Validation & Data

Structural Validation Checklist

Ensure the following spectral signatures are present to confirm the DFCP motif:

| Technique | Expected Signal | Interpretation |

| Characteristic gem-difluoro pattern (AB system). | ||

| Cyclopropyl ring protons (upfield shift vs alkene). | ||

| Triplet splitting of the | ||

| HRMS | Matches calculated mass within 5 ppm. |

Predicted Physiochemical Improvements

Comparison of the standard cinnamyl-linker D4 antagonist vs. the DFCP analog.

| Property | Alkene Linker (Standard) | DFCP Analog (New) | Impact |

| Metabolic Stability | Low ( | High ( | Blocked epoxidation/cleavage. |

| cLogP | 3.2 | 3.6 | Slightly increased lipophilicity aids BBB crossing. |

| Conformation | Flexible (Rotatable) | Rigid (Locked) | Reduces entropic cost of binding. |

Biological Context: D4 Receptor Signaling

The synthesized antagonist targets the D4 receptor, a Gi/o-coupled GPCR. The following diagram illustrates the signaling pathway the antagonist is designed to inhibit .

Figure 2: D4 Receptor signaling pathway. The DFCP antagonist prevents the Gi-mediated inhibition of Adenylyl Cyclase.

References

-

D4 Receptor Pharmacology

-

Kulagowski, J. J., et al. (1996). "3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor." Journal of Medicinal Chemistry.

-

-

TFDA Reagent Protocol

-

Tian, F., Kruger, V., & Bautista, O. (2000). "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[5] Tetrahedron Letters.

-

-

Difluorocyclopropanes in MedChem

-

Mykhailiuk, P. K. (2015). "1,1-Difluorocyclopropanes in Drug Discovery." Chemical Reviews.

-

-

Bioisostere Strategies

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks." Journal of Medicinal Chemistry.

-

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4-(2,2-Difluorocyclopropyl)piperidine HCl

Abstract & Strategic Significance

The 4-(2,2-difluorocyclopropyl)piperidine scaffold is a high-value pharmacophore in medicinal chemistry. The gem-difluorocyclopropyl moiety acts as a lipophilic bioisostere for carbonyls, ethers, and isopropyl groups, improving metabolic stability (blocking P450 oxidation sites) while modulating pKa and conformational entropy.

This Technical Guide details the synthesis of the hydrochloride salt from N-Boc-4-vinylpiperidine. Unlike generic procedures, this protocol contrasts the Classical Thermal Decomposition method (Sodium Chlorodifluoroacetate) with the Modern Catalytic Method (TFDA), prioritizing the latter for laboratory-scale safety and yield preservation.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the [2+1] cycloaddition of a singlet difluorocarbene (:CF₂) to the pendant alkene of the piperidine ring.

-

Target: 4-(2,2-Difluorocyclopropyl)piperidine HCl

-

Key Intermediate: tert-Butyl 4-(2,2-difluorocyclopropyl)piperidine-1-carboxylate

-

Starting Material: tert-Butyl 4-vinylpiperidine-1-carboxylate (Commercially available or prepared via Wittig olefination of N-Boc-4-piperidone).

Reaction Scheme Diagram

Figure 1: High-level synthetic workflow from vinyl precursor to final salt.

Critical Reagent Selection: The Carbene Source

The choice of difluorocarbene precursor is the single most critical variable in this synthesis.

| Feature | Method A: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Method B: TFDA (TMS-Fluorosulfonyldifluoroacetate) |

| Mechanism | Thermal Decarboxylation | Fluoride-Induced Elimination |

| Temperature | 160–190°C (Refluxing Diglyme) | 100–120°C (Refluxing Toluene) |

| Safety Profile | High Risk: Violent decomposition possible; CO₂ pressure buildup. | Moderate Risk: Controlled release; avoids massive gas evolution. |

| Boc Stability | Poor: High temp may degrade Boc group. | Excellent: Mild conditions preserve carbamates. |

| Recommendation | Only for bulk scale with robust engineering controls. | Preferred for Lab/Pilot Scale. |

Detailed Experimental Protocols

Protocol A: Difluorocyclopropanation via TFDA (Recommended)

This method minimizes thermal stress on the Boc-protecting group and offers a cleaner impurity profile.

Reagents:

-

tert-Butyl 4-vinylpiperidine-1-carboxylate (1.0 equiv)

-

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.5 – 3.0 equiv)

-

Sodium Fluoride (NaF) (0.2 equiv) - Catalyst

-

Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

-

Charging: Add tert-butyl 4-vinylpiperidine-1-carboxylate (10 mmol) and NaF (2 mmol) to the flask. Dissolve in Toluene (20 mL).

-

Heating: Heat the mixture to 110°C (internal temperature).

-

Addition: Dissolve TFDA (25 mmol) in Toluene (5 mL). Add this solution dropwise via the addition funnel over 60–90 minutes.

-

Note: Slow addition is crucial to prevent the dimerization of :CF₂ into tetrafluoroethylene (gas), which reduces yield.

-

-

Reaction: Stir at 110°C for 4–6 hours. Monitor via TLC (Stain: KMnO₄; alkene spot will disappear) or ¹⁹F NMR (Look for disappearance of TFDA signal and appearance of cyclopropyl fluorines at -125 to -145 ppm).

-

Workup: Cool to room temperature. Filter off the inorganic salts (NaF/NaOSO₂F) through a pad of Celite.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is a colorless to pale yellow oil.

Protocol B: Deprotection & Salt Formation

Conversion of the intermediate to the stable HCl salt.

Reagents:

-

N-Boc-Intermediate (from Protocol A)

-

4M HCl in 1,4-Dioxane (Excess, ~5-10 equiv)

-

Solvent: Diethyl Ether or MTBE

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified N-Boc intermediate (1.0 g) in Diethyl Ether (5 mL) or minimal Dioxane. Cool to 0°C.

-

Acidification: Add 4M HCl in Dioxane (5 mL) dropwise.

-

Precipitation: Remove the ice bath and stir at room temperature for 2–4 hours. A white precipitate should form.

-

Checkpoint: If no precipitate forms, add excess Diethyl Ether or Hexanes to induce crystallization.

-

-

Isolation: Filter the solid under an inert atmosphere (Argon) if possible, as the salt can be hygroscopic. Wash the cake with cold Diethyl Ether (3 x 10 mL).

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Mechanistic Insight

Understanding the mechanism aids in troubleshooting low yields.

Figure 2: Mechanistic pathway of TFDA-mediated carbene generation. Note the competition between productive cycloaddition and carbene dimerization.

Analytical Validation & Specifications

| Test | Expected Result | Purpose |

| ¹H NMR | Cyclopropyl protons: Multiplets at 0.8–1.5 ppm. Piperidine ring protons distinct. | Confirm structure backbone. |

| ¹⁹F NMR | Two doublets (geminal coupling) typically -120 to -145 ppm. J ≈ 160 Hz. | Confirm gem-difluoro motif. |

| LC-MS | [M+H]⁺ = 162.1 (free base) / 198.1 (HCl salt w/ Cl isotope pattern). | Purity & Identity.[1][2][3] |

| Appearance | White to off-white crystalline solid. | Physical characterization.[1][3][4][5][6] |

Troubleshooting & Safety

Common Pitfalls

-

Incomplete Conversion: Often caused by "stalling" where the catalyst (NaF) becomes poisoned or the TFDA decomposes too fast.

-

Fix: Add TFDA in two portions. Add a fresh catalytic amount of NaF with the second portion.

-

-

Low Yield (Dimerization): If :CF₂ concentration is too high, it reacts with itself to form tetrafluoroethylene.

-

Fix: Slower addition rate of TFDA is mandatory.

-

-

Boc Removal: If the Boc group is lost during the cyclopropanation (Protocol A), it is likely due to trace acid or excessive heat.

-

Fix: Add a solid buffer like K₂CO₃ to the reaction mixture if using crude starting material.

-

Safety Hazards (HSE)

-

TFDA: Releases SO₂ and Fluorosilanes upon decomposition. Must be used in a fume hood.

-

Sodium Chlorodifluoroacetate: If used (Method A), ensure blast shield is in place. The decomposition is exothermic and gas-generating.

-

HF Generation: Any contact of fluorinated intermediates with strong acids/moisture can theoretically release HF. Calcium gluconate gel should be available in the lab.

References

-

Review of Difluorocyclopropanation Methods

-

Fedoryński, M. (2006). Syntheses of gem-difluorocyclopropanes. Chemical Reviews.

-

-

TFDA Reagent Protocol

-

Dolbier, W. R., et al. (2000). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for Difluorocarbene Generation. Journal of Organic Chemistry.

-

-

Sodium Chlorodifluoroacetate Decomposition (Classic Method)

-

Synthesis of Fluorinated Piperidines

-

Relevant Patent: Preparation of substituted piperidines as therapeutic agents. WO 2008/147518.

-

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. appretech.com [appretech.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 7. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application of 4-(2,2-Difluorocyclopropyl)piperidine in orexin receptor antagonist design

Application Note: Strategic Incorporation of 4-(2,2-Difluorocyclopropyl)piperidine in Dual Orexin Receptor Antagonist (DORA) Design

Executive Summary

This application note details the medicinal chemistry rationale and experimental protocols for utilizing 4-(2,2-difluorocyclopropyl)piperidine as a high-value structural motif in the optimization of Dual Orexin Receptor Antagonists (DORAs).

In the development of insomnia therapeutics (e.g., Suvorexant, Lemborexant), balancing lipophilicity (LogD), metabolic stability, and receptor residence time is critical. The 4-(2,2-difluorocyclopropyl)piperidine moiety serves as a bioisostere for standard alkyl-piperidines. It offers a three-fold advantage: (1) Metabolic Blockade of the labile C4-position, (2) pKa Modulation via the electron-withdrawing fluorine effect, and (3) Conformational Locking to enhance receptor affinity.

Part 1: Scientific Rationale & Mechanism

The Metabolic Challenge in DORA Design

First-generation DORAs often suffered from high lipophilicity and rapid oxidative clearance by CYP3A4. A common metabolic "soft spot" in piperidine-linked antagonists is the C4 position of the piperidine ring, which is prone to hydroxylation.

The Difluorocyclopropyl Solution

Replacing a standard 4-methyl or 4-ethyl group with a 2,2-difluorocyclopropyl moiety introduces specific physicochemical improvements:

-

Metabolic Shielding: The cyclopropyl ring prevents direct oxidation at the C4 position. The addition of gem-difluorine atoms further deactivates the ring toward oxidative opening by CYP enzymes due to the high strength of the C-F bond (approx. 116 kcal/mol) and the electron-withdrawing nature of fluorine.

-

Lipophilicity & Permeability: Unlike a simple methyl group, the difluorocyclopropyl group lowers the basicity (pKa) of the piperidine nitrogen (via inductive effects,

), reducing lysosomal trapping and potentially improving blood-brain barrier (BBB) penetration. -

Conformational Bias: The "gem-difluoro effect" introduces steric and electronic repulsion that restricts the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation that favors binding to the OX1R/OX2R orthosteric pockets.

Part 2: Experimental Protocols

Protocol A: Synthesis of the 4-(2,2-Difluorocyclopropyl)piperidine Scaffold

Objective: Synthesize the core building block from commercially available N-Boc-4-methylenepiperidine.

Reagents:

-

N-Boc-4-methylenepiperidine

-

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) (Difluorocarbene source)

-

Sodium fluoride (NaF)

-

Diglyme (Solvent)

Step-by-Step Methodology:

-

Difluorocarbene Generation: In a flame-dried round-bottom flask, dissolve N-Boc-4-methylenepiperidine (1.0 eq) in anhydrous diglyme (0.5 M).

-

Addition: Add NaF (0.2 eq) as a catalyst. Heat the mixture to 100°C.

-

Dropwise Injection: Slowly add TFDA (2.5 eq) via syringe pump over 2 hours. The TFDA decomposes to release difluorocarbene (:CF2), which undergoes [2+1] cycloaddition with the exocyclic double bond.

-

Workup: Cool to room temperature. Dilute with Et2O, wash with water (3x) and brine. Dry over MgSO4 and concentrate.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-4-(2,2-difluorocyclopropyl)piperidine.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) for 1 hour at RT to remove the Boc group. Evaporate volatiles to obtain the TFA salt of 4-(2,2-difluorocyclopropyl)piperidine .

Expert Insight: The slow addition of TFDA is critical. Rapid addition leads to oligomerization of the carbene, significantly reducing yield.

Protocol B: In Vitro Potency Assay (FLIPR Calcium Mobilization)

Objective: Quantify the antagonistic potency (IC50) of the synthesized ligand against Orexin-A induced calcium flux in CHO cells stably expressing hOX1R or hOX2R.

Materials:

-

CHO-hOX1R and CHO-hOX2R cell lines.

-

FLIPR Calcium 6 Assay Kit (Molecular Devices).

-

Agonist: Orexin-A (human).

-

Detection: FLIPR Tetra High-Throughput Cellular Screening System.

Workflow:

-

Cell Plating: Seed CHO cells (10,000 cells/well) in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer containing 2.5 mM probenecid (to inhibit anion transport). Incubate for 1 hour at 37°C.

-

Compound Addition (Antagonist Mode):

-

Prepare serial dilutions of the test compound (4-(2,2-difluorocyclopropyl)piperidine derivative) in HBSS buffer.

-

Add compounds to cells and incubate for 15 minutes (equilibration period).

-

-

Agonist Stimulation:

-

Trigger the FLIPR instrument to add Orexin-A (at EC80 concentration, typically ~3 nM).

-

Record fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

-

-

Analysis: Calculate IC50 using a 4-parameter logistic fit.

Protocol C: Metabolic Stability Assessment (Microsomal Stability)

Objective: Determine the Intrinsic Clearance (CLint) and Half-life (t1/2) in Human Liver Microsomes (HLM).

Workflow:

-

Incubation: Prepare a reaction mixture containing:

-

Test Compound (1 µM final)

-

Pooled HLM (0.5 mg protein/mL)

-

Phosphate Buffer (100 mM, pH 7.4)

-

MgCl2 (3 mM)

-

-

Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM).

-

Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

Part 3: Data Analysis & Visualization

Comparative SAR Data (Simulated for Illustration)

The table below illustrates the expected impact of the difluorocyclopropyl modification compared to standard linkers.

| Compound ID | R-Group (Piperidine-4-pos) | hOX2R IC50 (nM) | HLM t1/2 (min) | LogD (pH 7.4) |

| Cmpd-1 (Ref) | -CH3 (Methyl) | 12.5 | 14 | 3.8 |

| Cmpd-2 | -Cyclopropyl | 8.2 | 28 | 3.5 |

| Cmpd-3 (Target) | -(2,2-Difluorocyclopropyl) | 4.1 | >60 | 3.1 |

Note: Cmpd-3 demonstrates superior metabolic stability (due to F-blockade) and improved potency (likely due to conformational fit).

Experimental Workflow Diagram

Caption: Workflow for integrating the difluorocyclopropyl-piperidine motif into Orexin Antagonist discovery, from carbene synthesis to biological validation.

References

-

Mykhailiuk, P. K. (2018).[1] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal.

-

Beuckmann, C. T., et al. (2019). Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. Pharmacology Research & Perspectives.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Boss, C., & Roch, C. (2015). Recent trends in orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Piperidine-Mediated Reactions.

Sources

Troubleshooting & Optimization

Improving yield of difluorocarbene addition to vinyl piperidines

Welcome to the Fluorination Reaction Optimization Center .

This guide addresses the specific challenges of performing gem-difluorocyclopropanation on vinyl piperidines (and related cyclic enamines). This transformation is notoriously difficult because the substrate contains two competing nucleophilic sites: the alkene (desired) and the nitrogen lone pair (undesired).

Module 1: The Diagnostic Hub

Identify your failure mode to select the correct solution.

| Observation | Likely Root Cause | Immediate Fix |

| Black Tar / Polymerization | Free Amine Interference. The basic nitrogen attacked the carbene (:CF₂) or the reagent, initiating chaotic polymerization or ylide formation. | Mandatory: Protect Nitrogen with an electron-withdrawing group (Boc, Cbz, Tosyl) before reaction. |

| No Reaction (SM Recovery) | Deactivated Alkene. The alkene is too electron-deficient (due to N-protection) for the electrophilic carbene. | Switch to TFDA (Dolbier Reagent) with catalytic fluoride to ensure slow, steady carbene release at high temperature. |

| Violent Gas Evolution | Runaway Decomposition. Reagent was added too fast or temperature spiked, causing rapid decarboxylation/desulfonylation. | Use a syringe pump for reagent addition. Add NaF (10 mol%) to buffer the reaction. |

| Product Degrades on Silica | Acid Sensitivity. Gem-difluorocyclopropanes with adjacent nitrogens are prone to ring-opening hydrolysis on acidic silica. | Add 1-2% Triethylamine to your eluent. Do not store the free amine; keep it N-protected. |

Module 2: The Core Mechanism (The "Nitrogen Sabotage")[1]

To improve yield, you must understand the competition. Difluorocarbene (:CF₂) is electrophilic. It seeks electron density.

-

Pathway A (Desired): The carbene approaches the alkene

-system (HOMO) to form the cyclopropane. -

Pathway B (Fatal): The carbene attacks the Nitrogen lone pair (non-bonding

orbital), which is often higher in energy (more nucleophilic) than the alkene.

The Solution: You must lower the energy of the Nitrogen lone pair using an Electron Withdrawing Group (EWG).

Caption: Pathway A is favored only when the Nitrogen lone pair is deactivated by protecting groups (Boc/Cbz).

Module 3: Reagent Selection Matrix

For vinyl piperidines, the "Standard" method (Chlorodifluoroacetate) often fails due to the high basicity of the substrate.

| Reagent | Reagent Name | Suitability for Piperidines | Pros | Cons |

| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | High (Gold Standard) | Neutral conditions; Controlled release; Tolerates N-Boc perfectly. | Expensive; Requires high temp (110°C). |

| TMSCF₃ | Ruppert-Prakash Reagent | Medium | Works at lower temps; Good for thermally unstable substrates.[1] | Requires initiator (NaI/TBAT); Harder to control stoichiometry. |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Low | Cheap. | Requires 180°C; High risk of charring with amines. |

Module 4: The "Gold Standard" Protocol (TFDA Method)

This protocol utilizes TFDA (Dolbier's reagent), which generates :CF₂ via a non-basic, thermal decomposition mechanism, minimizing side reactions with the piperidine ring.